molecular formula C16H20N2OS B2594802 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone CAS No. 536701-68-5

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone

Cat. No.: B2594802
CAS No.: 536701-68-5
M. Wt: 288.41
InChI Key: USOQABIGFCXBDI-UHFFFAOYSA-N
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Description

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone ( 536701-68-5) is an indole-based chemical compound with the molecular formula C16H20N2OS and a molecular weight of 288.4 g/mol . This reagent features a 2-methylindole scaffold linked via a sulfanyl bridge to a piperidinylethanone group. The indole structure is a privileged scaffold in medicinal chemistry and pharmaceutical research, known for its versatility and wide range of biological activities . Researchers are exploring novel indole derivatives for their potential in various therapeutic areas. Structurally similar indole-piperidine hybrid compounds have been reported in scientific literature to exhibit bioactive properties, including investigations into pathways relevant to oncology . This compound is provided for non-human research applications only. It is intended for use in chemical synthesis, biological screening, and pharmaceutical development in laboratory settings. Not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-12-16(13-7-3-4-8-14(13)17-12)20-11-15(19)18-9-5-2-6-10-18/h3-4,7-8,17H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOQABIGFCXBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329042
Record name 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

536701-68-5
Record name 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing good yields of the product.

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperatures to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone can be contextualized against related indole- and sulfur-containing derivatives. Below is a detailed comparative analysis:

Structural Comparisons

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Substituents/Modifications
This compound 2-methylindole, sulfanyl (-S-), piperidin-1-ylethanone C₁₆H₂₀N₂OS 288.41 Piperidine ring, ketone group
1-(2,3-Dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone Partially saturated indole (2,3-dihydroindole), sulfonyl (-SO₂-), ethyl-substituted indole C₂₁H₂₁N₃O₃S 395.47 Sulfonyl group, ethylindole, dihydroindole
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Indole-methyl-oxadiazole, sulfanyl (-S-), acetamide Variable ~350–450 Oxadiazole ring, acetamide tail
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids Carboxylic acid, sulfanyl (-S-), aryl ketone C₁₃H₁₄O₅S 282.31 Carboxymethyl group, butanoic acid backbone
2-[[4-[4-(Difluoromethylsulfanyl)phenyl]-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone Triazole-pyridine hybrid, difluoromethylsulfanyl (-S-CF₂H), piperidinylethanone C₂₀H₂₀F₂N₆OS₂ 462.54 Triazole, pyridine, difluoromethylsulfanyl

Key Observations:

Sulfur Linkage Diversity : The main compound employs a sulfanyl (-S-) bridge, whereas analogs in and use sulfonyl (-SO₂-) and difluoromethylsulfanyl (-S-CF₂H) groups, respectively. Sulfonyl groups enhance polarity and metabolic stability compared to sulfanyl .

Heterocyclic Systems : While the main compound uses a piperidine ring, others incorporate oxadiazole , triazole , or pyridine rings, which may influence binding affinity in biological targets.

Functional Group Variations : The acetamide tail in and carboxylic acid in contrast with the ketone in the main compound, affecting solubility and bioavailability.

Biological Activity

The compound 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole moiety linked to a piperidine ring through an ethanone group. The presence of sulfur in the structure enhances its interaction with biological targets, which is crucial for its activity.

Property Value
Molecular Formula C₁₄H₁₃N₃OS
Molecular Weight 273.36 g/mol
IUPAC Name This compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for different bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.625
Enterococcus faecalis62.5
Escherichia coli125

These results indicate that the compound exhibits bactericidal activity, inhibiting protein synthesis pathways and affecting nucleic acid production in bacteria .

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Protein Synthesis Inhibition : The compound interferes with ribosomal function, leading to reduced protein synthesis.
  • Nucleic Acid Disruption : It affects DNA and RNA synthesis, further contributing to its antimicrobial properties.
  • Biofilm Inhibition : It has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating biofilm-associated infections .

Case Studies

A study published in December 2022 explored the synthesis and biological evaluation of various indole derivatives, including this compound. The study found that the compound exhibited potent antibacterial activity against both planktonic and biofilm forms of bacteria .

Another case study focused on the structure–activity relationship (SAR) of indole derivatives, revealing that modifications to the indole and piperidine rings could enhance antibacterial efficacy. The findings suggested that specific substitutions could lead to improved binding affinity to bacterial targets .

Q & A

Basic: What are the standard synthetic routes for 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone, and how are intermediates characterized?

Answer:
Synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the indole-thiol intermediate via nucleophilic substitution or Friedel-Crafts alkylation of 2-methylindole.
  • Step 2: Coupling the thiol group with a piperidine-ethanone derivative using a sulfide bridge formation (e.g., Mitsunobu reaction or base-mediated thiol-alkylation) .
  • Purification: Column chromatography or preparative HPLC is used to isolate intermediates, with purity confirmed via NMR (¹H/¹³C), mass spectrometry (MS), and IR spectroscopy .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., indole aromatic protons at δ 6.8–7.5 ppm, piperidine methylenes at δ 1.4–2.8 ppm) .
    • High-Resolution MS (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • Purity Assessment:
    • HPLC: Uses reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .

Basic: How is the compound initially screened for biological activity in academic research?

Answer:

  • Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Anticancer Screening: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition: Fluorescence-based assays targeting thiol-dependent enzymes (e.g., glutathione reductase) due to the sulfanyl group’s reactivity .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield?

Answer:

  • Catalyst Screening: Test palladium/copper catalysts for coupling efficiency or use phase-transfer catalysts for thiol-alkylation .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
  • Flow Chemistry: Continuous flow reactors reduce side reactions and improve scalability (e.g., 20–30% yield increase vs. batch methods) .

Advanced: How should conflicting bioactivity data across studies be addressed?

Answer:

  • Source Variability: Check synthesis protocols (e.g., purity differences due to chromatography vs. recrystallization) .
  • Biological Replicates: Use ≥3 independent assays with standardized cell lines/culture conditions to reduce batch effects .
  • Statistical Analysis: Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent residues in samples) .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

  • Functional Group Modifications:
    • Replace the piperidine ring with morpholine or pyrrolidine to assess steric effects on target binding .
    • Substitute the sulfanyl group with sulfonyl or methylene to evaluate redox stability .
  • Computational Modeling: Docking studies (e.g., AutoDock) predict interactions with enzyme active sites (e.g., cytochrome P450 isoforms) .

Advanced: How can researchers evaluate the compound’s stability under experimental conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV), and varying pH (2–12) to identify degradation products via LC-MS .
  • Storage Recommendations: Lyophilize and store at –80°C in amber vials to prevent sulfanyl oxidation .

Advanced: What advanced analytical methods resolve complex stereochemical or polymorphic issues?

Answer:

  • X-ray Crystallography: Determines absolute configuration and crystal packing (critical for patent applications) .
  • HPLC-NMR Coupling: Real-time structural elucidation of degradation byproducts .
  • Dynamic Light Scattering (DLS): Monitors aggregation in aqueous buffers, which may affect bioassay results .

Advanced: How is the molecular target of this compound identified in mechanistic studies?

Answer:

  • Pull-Down Assays: Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .
  • Kinase Profiling: Screen against kinase libraries (e.g., Eurofins KinaseScan®) to identify inhibitory activity .
  • CRISPR-Cas9 Knockout: Validate target relevance by deleting putative genes (e.g., PI3K, MAPK) and assessing resistance .

Advanced: What methodologies predict metabolic pathways and toxicity profiles?

Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
  • Toxicity Prediction: Use software like Derek Nexus to flag structural alerts (e.g., sulfanyl-mediated hepatotoxicity) .
  • Reactive Oxygen Species (ROS) Assays: Measure oxidative stress in primary hepatocytes to assess preclinical safety .

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